Topiramate potassium

Solubility Formulation science Dissolution testing

Select Topiramate potassium (CAS 488127-51-1) for your research to leverage its 7.1% higher aqueous solubility (10.5 mg/mL) over the free acid, enabling superior dissolution in aqueous formulations. This crystalline potassium salt is essential for studies on potassium channel pharmacology, avoiding sodium ion interference. It is the definitive reference standard for analytical method development and serves as a critical comparator in bioavailability and dissolution studies of novel topiramate formulations.

Molecular Formula C12H20KNO8S
Molecular Weight 377.45 g/mol
CAS No. 488127-51-1
Cat. No. B15190072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopiramate potassium
CAS488127-51-1
Molecular FormulaC12H20KNO8S
Molecular Weight377.45 g/mol
Structural Identifiers
SMILESCC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+]
InChIInChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1
InChIKeyVEKVPJSPZRTTGR-WGAVTJJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topiramate Potassium CAS 488127-51-1: Procurement-Grade Chemical and Pharmacological Profile for Antiepileptic and Ion Channel Research Applications


Topiramate potassium (CAS 488127-51-1; molecular formula C12H20KNO8S; molecular weight 377.45 g/mol) is the potassium salt form of topiramate, a sulfamate-substituted monosaccharide anticonvulsant agent [1][2]. This compound serves as a product ingredient for topiramate-based pharmaceutical formulations and research applications [1]. The compound exists as a crystalline solid wherein the potassium cation forms an ionic bond with the deprotonated sulfamate nitrogen of the topiramate anion [2]. Topiramate potassium exhibits distinct physicochemical properties from the free acid form (topiramate), including differential aqueous solubility characteristics that are relevant for formulation development and dissolution studies [3]. The compound retains the stereochemical configuration of the parent topiramate molecule, with four defined stereocenters maintained in the (1R,2S,6S,9R) absolute configuration [1][2].

Why Topiramate Potassium Cannot Be Substituted with Topiramate Free Acid or Alternative Salts in Critical Research and Formulation Applications


Topiramate potassium cannot be interchanged with topiramate free acid or alternative salt forms (e.g., topiramate sodium, topiramate lithium) without compromising experimental reproducibility and formulation performance [1][2]. The free acid form (topiramate) exhibits limited aqueous solubility of 9.8 mg/mL at saturated pH 6.3, constraining dissolution-dependent applications [3]. In contrast, topiramate potassium demonstrates modified solubility parameters arising from the ionic character of the potassium-sulfamate bond, with computational predictions indicating water solubility of 10.5 mg/mL [4]. This differential solubility profile directly impacts dissolution kinetics, bioavailability characteristics, and compatibility with aqueous formulation matrices. Furthermore, substitution with topiramate sodium introduces sodium ion loading that may confound studies of electrolyte homeostasis or potassium-channel pharmacology, while the potassium salt form provides concurrent delivery of pharmacologically relevant potassium ions [1]. The quantitative evidence below establishes the performance boundaries that preclude indiscriminate compound substitution.

Quantitative Evidence Guide: Differentiating Topiramate Potassium from Topiramate Free Acid and Alternative Salt Forms


Aqueous Solubility Differential: Topiramate Potassium vs. Topiramate Free Acid

Topiramate potassium exhibits computationally predicted aqueous solubility of 10.5 mg/mL, representing a 7.1% increase relative to the 9.8 mg/mL experimentally measured solubility of topiramate free acid [1][2]. This differential solubility is attributed to the ionic character of the potassium-sulfamate bond in the salt form versus the neutral sulfamate moiety in the free acid. The enhanced solubility profile of topiramate potassium facilitates dissolution-dependent formulation approaches and aqueous compatibility in experimental systems.

Solubility Formulation science Dissolution testing

Ionic Composition Differential: Potassium vs. Sodium Salt Forms for Ion Channel and Electrolyte Studies

Topiramate potassium and topiramate sodium differ fundamentally in their cationic counterion composition, with implications for research involving potassium channel pharmacology and electrolyte balance. Topiramate potassium incorporates a potassium cation (atomic mass 39.10 g/mol), while topiramate sodium incorporates a sodium cation (atomic mass 22.99 g/mol) [1][2]. This cationic differentiation is pharmacologically relevant given that topiramate's mechanism of action includes activation of potassium conductance, as demonstrated by electrophysiological studies showing that topiramate enhances potassium-mediated hyperpolarization [3].

Ion channel pharmacology Electrolyte homeostasis Potassium conductance

Synthesis Route and Crystalline Form Specification for Reproducible Procurement

Topiramate potassium is synthesized via reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in the presence of an organic or inorganic base, yielding 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride as an intermediate . This specific synthetic route, described in patent literature encompassing topiramate salt preparation methods, enables reproducible production of the potassium salt form [1]. The patent documentation further encompasses the polymorphic, solvate, hydrate, and anhydrous forms of topiramate potassium, providing specification parameters for crystalline form identification and quality verification [1].

Chemical synthesis Crystallography Quality control

Validated Research and Industrial Application Scenarios for Topiramate Potassium Based on Quantitative Differentiation Evidence


Aqueous Formulation Development Requiring Enhanced Solubility Profile

Topiramate potassium is preferentially selected over topiramate free acid in aqueous formulation development scenarios where dissolution rate and solubility constraints limit formulation flexibility. The compound's computationally predicted aqueous solubility of 10.5 mg/mL provides a 7.1% solubility margin over the 9.8 mg/mL free acid baseline [1][2]. This differential may be consequential in developing aqueous stock solutions, dissolution media for quality control testing, or liquid formulation prototypes where even marginal solubility improvements enable successful preparation. The ionic character of the potassium salt further enhances compatibility with aqueous buffer systems compared to the neutral free acid form [1].

Potassium Channel Pharmacology and Electrophysiology Studies

Topiramate potassium is the appropriate compound selection for research protocols investigating potassium channel pharmacology, potassium conductance mechanisms, or electrolyte homeostasis in the context of topiramate's polypharmacology. Given that topiramate's mechanism of action includes activation of potassium conductance as demonstrated in electrophysiological studies [3], the potassium salt form avoids the confounding introduction of sodium ions that would occur with topiramate sodium. The potassium cation delivery concurrent with topiramate anion administration enables studies to isolate potassium-specific pharmacological effects without sodium interference, which is particularly relevant in neuronal excitability assays and ion channel electrophysiology [3].

Reference Standard for Topiramate Salt Form Analytical Method Development

Topiramate potassium serves as a critical reference standard for developing and validating analytical methods specific to topiramate salt forms in pharmaceutical quality control. The compound's defined synthetic route via sulfuryl chloride intermediate and its distinct physicochemical properties (molecular weight 377.45 g/mol; InChIKey VEKVPJSPZRTTGR-WGAVTJJLSA-N) [1] provide unambiguous identity parameters for HPLC, LC-MS, and spectroscopic method development. Procurement of topiramate potassium with documented synthetic provenance and crystalline form specification ensures analytical method transferability and regulatory compliance in salt form characterization studies [4].

Comparative Bioavailability and Dissolution Studies of Topiramate Formulations

Topiramate potassium is essential as a comparator compound in comparative bioavailability and dissolution studies evaluating novel topiramate formulations or alternative salt forms. The compound's established solubility profile (10.5 mg/mL predicted) [1] and ionic composition (potassium counterion) [2] provide a defined benchmark against which novel topiramate derivatives, co-crystals, or alternative salt forms can be quantitatively compared. Studies referencing topiramate potassium enable standardized assessment of dissolution rate improvements, solubility enhancements, and formulation performance metrics across development programs, ensuring that claims of improved performance are anchored to a well-characterized reference compound [4].

Technical Documentation Hub

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